

# Fitusiran Demonstrates Robust Efficacy in Hemophilia B Without Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Fitusiran |           |
| Cat. No.:            | B607641   | Get Quote |

**Fitusiran**, an investigational small interfering RNA (siRNA) therapeutic, has shown significant efficacy in reducing bleeding rates in individuals with hemophilia B without inhibitors, according to data from several key clinical trials. This guide provides a comprehensive comparison of **fitusiran**'s performance against established Factor IX replacement therapies and other novel non-factor agents, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

**Fitusiran**'s novel mechanism of action, which involves silencing the expression of antithrombin (AT), a key inhibitor of the coagulation cascade, leads to increased thrombin generation and improved hemostasis.[1] This approach offers a promising alternative to traditional Factor IX replacement therapies.

# **Comparative Efficacy: Annualized Bleeding Rates**

The primary measure of efficacy in hemophilia clinical trials is the annualized bleeding rate (ABR). A summary of ABR data from pivotal trials of **fitusiran** and comparator treatments is presented below.



| Treatment          | Trial         | Patient Population                                                     | Median ABR (IQR)                                                                    |
|--------------------|---------------|------------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| Fitusiran          | ATLAS-A/B     | Hemophilia A or B<br>without inhibitors                                | 0.0 (0.0-1.7) vs. 21.8<br>(8.4-4.1) for on-<br>demand CFCs                          |
| Fitusiran          | ATLAS-PPX     | Hemophilia A or B without inhibitors (switched from prior prophylaxis) | 0.0 (0.0-2.7) vs. 4.4<br>(2.2-8.7) for prior CFC<br>prophylaxis                     |
| Fitusiran          | Phase 2 OLE   | Hemophilia A or B without inhibitors                                   | 0.70 (Original Dose),<br>0.87 (AT-based Dose)                                       |
| BeneFIX® (rFIX)    | Phase 3       | Moderately severe to severe hemophilia B                               | 2.0 vs. 33.6 for on-<br>demand treatment                                            |
| Rixubis® (rFIX)    | Pivotal Study | Severe or moderately<br>severe hemophilia B<br>(≥12 years)             | 2.0 (0.0-23.4)                                                                      |
| Idelvion® (rIX-FP) | PROLONG-9FP   | Severe hemophilia B<br>(≥12 years)                                     | 0.0 (0.0-2.9) for 7-day<br>prophylaxis, 0.0 (0.0-<br>2.2) for 14-day<br>prophylaxis |
| Alprolix® (rFIXFc) | B-LONG        | Severe hemophilia B<br>(≥12 years)                                     | 3.0 (weekly<br>prophylaxis), 1.4<br>(interval-adjusted<br>prophylaxis)              |
| Concizumab         | explorer7     | Hemophilia A/B with inhibitors                                         | 1.7 (prophylaxis) vs<br>10.6 (on-demand) for<br>patients with target<br>joints      |

ABR = Annualized Bleeding Rate; IQR = Interquartile Range; OLE = Open-Label Extension; rFIX = recombinant Factor IX; rIX-FP = recombinant Factor IX-Albumin Fusion Protein; rFIXFc = recombinant Factor IX Fc Fusion Protein; CFC = Clotting Factor Concentrate; AT =



Antithrombin. Data for concizumab is for patients with inhibitors and is included for context on non-factor therapies.

## **Mechanism of Action and Experimental Workflows**

To visually represent the underlying biological and procedural frameworks of **fitusiran**'s application, the following diagrams have been generated.



Click to download full resolution via product page

Caption: Mechanism of action of fitusiran.





Click to download full resolution via product page

Caption: Simplified workflow of the ATLAS-A/B clinical trial.

## **Detailed Experimental Protocols**

The efficacy and safety of **fitusiran** in hemophilia B without inhibitors have been primarily evaluated in the ATLAS-A/B and ATLAS-PPX trials, as well as a Phase 2 open-label extension study.

### ATLAS-A/B Study (NCT03417245)

• Study Design: A multicenter, open-label, randomized, phase 3 trial.[2]



- Participants: Male participants aged 12 years or older with severe hemophilia A or B without inhibitors who were previously treated on-demand with clotting factor concentrates.[2]
- Randomization: Participants were randomly assigned in a 2:1 ratio to receive either **fitusiran** prophylaxis or to continue on-demand clotting factor concentrates.[2]
- Treatment Regimen: The **fitusiran** group received a subcutaneous injection of 80 mg once monthly for 9 months.[2][3] The on-demand group continued their standard treatment for bleeding episodes.[2]
- Primary Endpoint: The primary efficacy endpoint was the annualized bleeding rate (ABR).[2]
- Bleed Definition: A treated bleeding episode was defined as any hemorrhage requiring administration of clotting factor concentrates.[4]

#### ATLAS-PPX Study (NCT03549871)

- Study Design: A phase 3, multicenter, multinational, open-label trial.[4]
- Participants: Males aged 12 years or older with hemophilia A or B, with or without inhibitors, who had previously received prophylaxis with a bypassing agent or clotting factor concentrate.[4][5]
- Treatment Regimen: Participants continued their prior prophylaxis for a 6-month period and then switched to once-monthly 80 mg subcutaneous **fitusiran** prophylaxis for 7 months.[4][5]
- Primary Endpoint: The primary endpoint was the ABR during the prior prophylaxis period compared to the **fitusiran** efficacy period.[5][6]

### Phase 2 Open-Label Extension Study (NCT02554773)

- Study Design: A long-term, open-label extension study for participants who completed a phase 1 study.[7]
- Participants: Male participants with moderate or severe hemophilia A or B, with or without inhibitors.[7]



- Treatment Regimen: Participants initially received monthly subcutaneous fitusiran (50 mg or 80 mg). Following a voluntary dosing pause due to thrombotic events in the broader fitusiran program, an antithrombin (AT)-based dose regimen was introduced, targeting AT activity levels of 15% to 35%.[7][8]
- Efficacy Assessment: The observed median ABR was evaluated under both the original and the AT-based dose regimens.[7]

#### Conclusion

The clinical data to date consistently demonstrate that **fitusiran** prophylaxis leads to a statistically significant and clinically meaningful reduction in the annualized bleeding rate for individuals with hemophilia B without inhibitors. Its subcutaneous, once-monthly dosing schedule also presents a potential reduction in treatment burden compared to intravenous Factor IX replacement therapies. The long-term safety and efficacy of the AT-based dosing regimen continue to be evaluated to optimize the benefit-risk profile of this promising therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Benefits of ALPROLIX prophylaxis | Alprolix.com [alprolix.com]
- 2. Fitusiran prophylaxis in people with severe haemophilia A or haemophilia B without inhibitors (ATLAS-A/B): a multicentre, open-label, randomised, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QFITLIA® (fitusiran) ATLAS Trial Design | For US HCPs [pro.campus.sanofi]
- 4. ashpublications.org [ashpublications.org]
- 5. Fitusiran prophylaxis in people with hemophilia A or B who switched from prior BPA/CFC prophylaxis: the ATLAS-PPX trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S303: A PHASE 3 STUDY (ATLAS-PPX) TO EVALUATE EFFICACY AND SAFETY OF FITUSIRAN IN PEOPLE WITH HAEMOPHILIA A OR B WHO HAVE SWITCHED FROM







PRIOR CLOTTING FACTOR CONCENTRATE OR BYPASSING AGENT PROPHYLAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long-term safety and efficacy of fitusiran prophylaxis, and perioperative management, in people with hemophilia A or B PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hemophiliafed.org [hemophiliafed.org]
- To cite this document: BenchChem. [Fitusiran Demonstrates Robust Efficacy in Hemophilia B Without Inhibitors: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607641#validating-fitusiran-s-efficacy-in-hemophilia-b-without-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com